Lipophilicity Modulation: Intermediate LogP Differentiates 4-Methoxy-3-(trifluoromethoxy)benzylamine from Mono-Fluorinated and Non-Fluorinated Benzylamine Analogs
The target compound exhibits a computed LogP (Chemscene) of 2.05, which occupies an intermediate position between the more lipophilic mono-trifluoromethoxy analog 4-(trifluoromethoxy)benzylamine (PubChem XLogP3: 2.0; BOC Sciences LogP: 2.74) and the markedly less lipophilic non-fluorinated analog 3-methoxybenzylamine (PubChem XLogP3: 0.9) [1][2]. This intermediate lipophilicity—approximately +1.15 log units over 3-methoxybenzylamine (XLogP3 basis) and -0.69 log units below 4-(trifluoromethoxy)benzylamine (BOC Sciences LogP basis)—suggests a balanced profile that may offer sufficient membrane permeability for intracellular target access without the excessive logP-driven promiscuity, phospholipidosis risk, or poor aqueous solubility often associated with highly lipophilic mono-OCF₃ benzylamines .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 2.05 (Chemscene); XLogP3 1.6 (PubChem) |
| Comparator Or Baseline | 4-(Trifluoromethoxy)benzylamine: XLogP3 2.0 (PubChem), LogP 2.74 (BOC Sciences); 3-Methoxybenzylamine: XLogP3 0.9 (PubChem) |
| Quantified Difference | Target vs. 3-methoxybenzylamine (XLogP3): +0.7 log units (ΔLogP ≈ +0.7); Target vs. 4-(trifluoromethoxy)benzylamine (PubChem XLogP3): -0.4 log units |
| Conditions | In silico computed properties; PubChem XLogP3 3.0 algorithm; Chemscene computational chemistry module |
Why This Matters
Lipophilicity is a dominant determinant of ADME properties; a ΔLogP of ±0.5–1.0 units between analogs can translate into orders-of-magnitude differences in membrane permeability, plasma protein binding, and metabolic clearance, making direct substitution of a non-fluorinated or mono-fluorinated analog pharmacokinetically non-equivalent.
- [1] PubChem. 4-(Trifluoromethoxy)benzylamine. CID 571846. XLogP3: 2.0. NCBI. View Source
- [2] PubChem. 3-Methoxybenzylamine. CID 21156. XLogP3: 0.9. NCBI. View Source
